

commercial availability of 2-Chloro-3,4-difluoronitrobenzene

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Compound of Interest

Compound Name: 2-Chloro-3,4-difluoronitrobenzene

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An In-depth Technical Guide to **2-Chloro-3,4-difluoronitrobenzene**: Commercial Availability, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Halogenated nitroaromatics are a cornerstone of this molecular architecture, offering a versatile platform for constructing complex target molecules. Among these, **2-Chloro-3,4-difluoronitrobenzene** (CAS No. 169468-83-1) has emerged as a high-value intermediate. Its unique substitution pattern—featuring three distinct electron-withdrawing groups—creates a pronounced electronic gradient, rendering the molecule highly susceptible to regioselective nucleophilic aromatic substitution (S_NAr) reactions.^[1] This guide provides an in-depth technical overview of **2-Chloro-3,4-difluoronitrobenzene**, covering its commercial availability, synthesis protocols, core chemical properties, and critical applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

2-Chloro-3,4-difluoronitrobenzene is a solid, colorless crystalline organic compound.^[2] The strategic placement of two fluorine atoms, a chlorine atom, and a nitro group on the benzene ring dictates its reactivity and physical characteristics. The potent electron-withdrawing nature

of the nitro group, ortho to the chlorine and para to a fluorine, significantly activates the ring for nucleophilic attack.

Table 1: Physicochemical Properties of 2-Chloro-3,4-difluoronitrobenzene

Property	Value	Source(s)
CAS Number	169468-83-1	[2][3][4]
Molecular Formula	C ₆ H ₂ ClF ₂ NO ₂	[2][3][4]
Molecular Weight	193.54 g/mol	[2][4]
IUPAC Name	2-chloro-3,4-difluoro-1-nitrobenzene	[1][3]
Appearance	Solid, colorless crystal	[2]
Density	~1.591 g/cm ³ (Predicted)	[1][2]
Boiling Point	~245.8 °C (Predicted)	[1][2]
Flash Point	102.5 °C	[2]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[2][4]

Commercial Availability and Procurement

2-Chloro-3,4-difluoronitrobenzene is commercially available from various chemical suppliers, typically with purities of 97% or higher.[3] It is primarily offered for research and development purposes, serving as a key building block in organic synthesis.[5][6] When procuring this reagent, it is essential to verify the purity specifications and obtain a Certificate of Analysis (COA) to ensure consistency for sensitive applications.

Table 2: Selected Commercial Suppliers

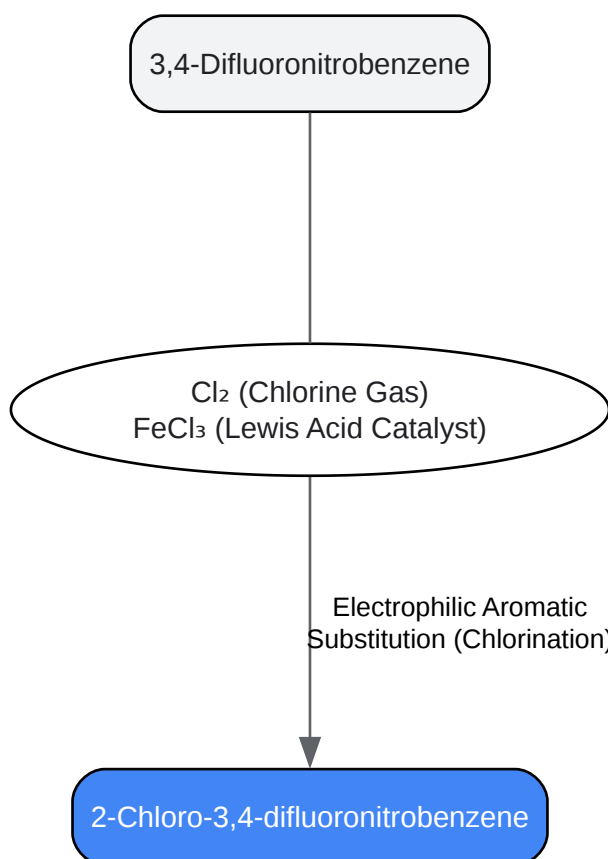
Supplier	Purity/Specification	Notes
AChemBlock	97%	Offers novel building blocks for research.[3]
BLD Pharm	Purity specifications available upon request.	Provides various organic building blocks.[4]
Chem-Impex	≥ 98% (GC)	Marketed as a versatile intermediate for agrochemicals and pharmaceuticals.[7]
NINGBO INNO PHARMCHEM	High Purity	Highlighted as a crucial intermediate for pharmaceuticals and advanced materials.[5]
Shanghai Macklin Biochemical Co., Ltd.	Spot supply available.	A key supplier listed on various chemical platforms.[2]

Synthesis Methodologies: A Technical Perspective

The synthesis of **2-Chloro-3,4-difluoronitrobenzene** is primarily achieved through the electrophilic substitution of appropriately substituted benzene derivatives. The choice of starting material and reaction conditions is critical to achieving high yield and regioselectivity.

Primary Synthesis Route: Chlorination of 3,4-Difluoronitrobenzene

A common and direct method involves the chlorination of 3,4-difluoronitrobenzene.[2] The existing nitro and fluoro groups are deactivating and direct incoming electrophiles to the meta position. However, the directing influence of the substituents must be carefully considered to achieve the desired 2-chloro isomer.



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Caption: Synthesis of **2-Chloro-3,4-difluoronitrobenzene** via chlorination.

Detailed Experimental Protocol

The following protocol is a representative example of the chlorination reaction. The use of a Lewis acid catalyst like ferric chloride (FeCl₃) is essential to polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺) required for the substitution on the electron-deficient aromatic ring.

Objective: To synthesize **2-Chloro-3,4-difluoronitrobenzene** from 3,4-difluoronitrobenzene.

Materials:

- 3,4-Difluoronitrobenzene
- Ferric Chloride (III), anhydrous
- Chlorine gas (Cl₂)

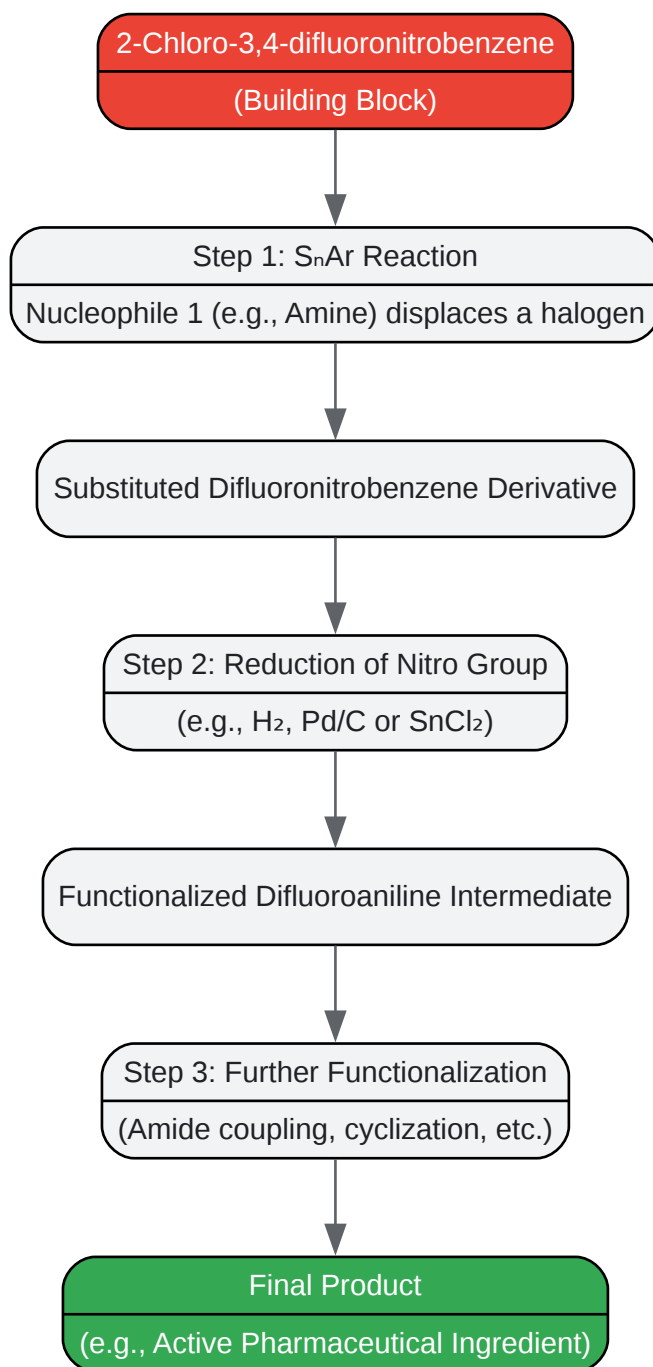
- Inert solvent (e.g., dichloromethane or neat)
- Aqueous sodium bisulfite solution
- Aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** A multi-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (to neutralize excess chlorine) is charged with 3,4-difluoronitrobenzene.
- **Catalyst Addition:** Anhydrous ferric chloride (III) is added to the flask. The reaction is typically performed under an inert atmosphere to prevent moisture from deactivating the catalyst.
- **Chlorination:** Chlorine gas is bubbled through the solution at a controlled rate. The reaction temperature is monitored and maintained, as electrophilic chlorination is an exothermic process.
- **Reaction Monitoring (Self-Validation):** The progress of the reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Aliquots are taken periodically to check for the consumption of the starting material and the formation of the product. This ensures the reaction proceeds to completion, preventing the formation of di-chlorinated byproducts.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. Excess chlorine is quenched by washing with a sodium bisulfite solution. The organic layer is then washed with sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure **2-Chloro-3,4-difluoronitrobenzene**.

Applications in Drug Development and Organic Synthesis

The true value of **2-Chloro-3,4-difluoronitrobenzene** lies in its utility as a versatile synthetic intermediate.^{[5][8]} The differential reactivity of the halogen substituents allows for sequential and regioselective S_NAr reactions, which is a cornerstone of modern medicinal chemistry.



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Caption: General workflow for utilizing the title compound in synthesis.

Key Synthetic Transformations:

- **Nucleophilic Aromatic Substitution (SNAr):** The chlorine and fluorine atoms can be selectively displaced by a range of nucleophiles, including amines, alkoxides, and thiols.[1] The nitro group powerfully activates these positions, facilitating reactions that would otherwise be difficult.
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an aniline derivative using standard conditions (e.g., catalytic hydrogenation, SnCl₂). This introduces a new reactive handle for subsequent transformations like amide bond formation or diazotization.
- **Intermediate for Fluorinated Compounds:** It is a key precursor in the synthesis of other valuable fluorinated compounds, such as 2,3,4-trifluoronitrobenzene, through fluorodechlorination reactions.[9] The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[8][10]

This compound and its derivatives are used in the synthesis of various bioactive molecules, including antibacterial agents and other pharmaceuticals.[11] For instance, related difluoronitrobenzene structures are precursors for synthesizing nitrogen-carbon-linked (azolyphenyl)oxazolidinones, a class of potent antibacterial agents.[11]

Safety, Handling, and Storage

As with many halogenated nitroaromatics, **2-Chloro-3,4-difluoronitrobenzene** must be handled with appropriate safety precautions. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[2][12][13]

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[12][14] Work should be conducted in a well-ventilated fume hood.
- **Handling:** Avoid creating dust. Wash hands thoroughly after handling.[12][14] Keep the compound away from strong oxidizing agents and bases to prevent dangerous reactions.[11]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][11] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2][4]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-3,4-difluoronitrobenzene is more than just a chemical intermediate; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined reactivity, commercial availability, and strategic importance in synthesizing complex fluorinated molecules ensure its continued relevance. For researchers and developers, a thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in the creation of next-generation drugs, agrochemicals, and materials.

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